

SR 49059: A Comparative Analysis of Cross-Species Efficacy in Rat and Human

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species efficacy of **SR 49059**, a potent and selective non-peptide vasopressin V1a receptor antagonist, between rats and humans. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of the compound's performance and support further research and development.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the binding affinity and functional antagonism of **SR 49059** in both rat and human tissues.

Table 1: Binding Affinity of **SR 49059** for V1a Receptors



Species	Tissue/Cell Type	Ligand	Parameter	Value (nM)	Reference
Rat	Liver Membranes	[3H]SR 49059	Kd	0.63 ± 0.13	[1]
Rat	Liver	-	Ki	1.6 ± 0.2	[2][3][4][5]
Human	Liver Membranes	[3H]SR 49059	Kd	2.95 ± 0.64	[1]
Human	Platelets, Adrenals, Myometrium	-	Ki	1.1 - 6.3	[2][3][4][5]

Table 2: Functional Antagonism of SR 49059

Species	Assay	Parameter	Value	Reference
Rat	AVP-induced contraction of caudal artery	pA2	9.42	[3][4][5][6]
Human	AVP-induced platelet aggregation	IC50	3.7 ± 0.4 nM	[3][4][5][6][7]
Human	AVP (50 nM)- induced platelet aggregation	IC50	2.1 ± 0.7 nM (1.3 ng/mL)	[7]
Human	AVP (50 nM)- induced cutaneous blanching	IC50	4.6 ± 2.5 nM (2.8 ng/mL)	[7]

SR 49059 demonstrates high affinity for both rat and human V1a receptors, with only slight species differences observed.[1] Notably, another nonpeptide V1a antagonist, OPC-21268, exhibits a significant species-related potency difference, with over 500-fold higher affinity for rat



than for human liver V1a receptors, highlighting the favorable cross-species profile of SR 49059.[1]

In Vivo Efficacy

In vivo studies in conscious normotensive rats have shown that **SR 49059**, administered intravenously or orally, inhibits the pressor response to exogenous arginine vasopressin (AVP) with a long duration of action.[3][4][6] An oral dose of 10 mg/kg resulted in a duration of action greater than 8 hours.[3][4][6]

In humans, oral administration of **SR 49059** has been shown to be a potent and specific antagonist of V1 receptors, effectively blocking AVP-induced vasoconstriction.[8][9] A 300 mg dose of **SR 49059** completely blocked the vasoconstriction of the radial artery induced by AVP. [8][9] Furthermore, **SR 49059** has been demonstrated to antagonize vasopressin-induced uterine contractions in healthy women.[10] Clinical trials have explored its potential for treating conditions like Post-Traumatic Stress Disorder (PTSD), underscoring its activity in the human central nervous system.[11]

Across all studies, **SR 49059** was found to be devoid of any intrinsic agonistic activity.[3][4][5]

Experimental Protocols Radioligand Binding Assays

Objective: To determine the affinity (Kd and Ki) of **SR 49059** for V1a receptors.

Methodology (based on[1][6]):

- Membrane Preparation: Liver tissues from male Sprague-Dawley rats or human liver samples are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
- Binding Reaction: The membrane preparations are incubated with the radiolabeled ligand,
 [3H]SR 49059, in the presence or absence of increasing concentrations of unlabeled SR
 49059 or other competing ligands.



- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 μM AVP). Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and maximal binding capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The inhibitory constant (Ki) is calculated from competition binding data using the Cheng-Prusoff equation.

Functional Antagonism Assays

Objective: To assess the ability of **SR 49059** to inhibit AVP-induced physiological responses.

Methodology - AVP-Induced Platelet Aggregation (based on[3][4][6][7]):

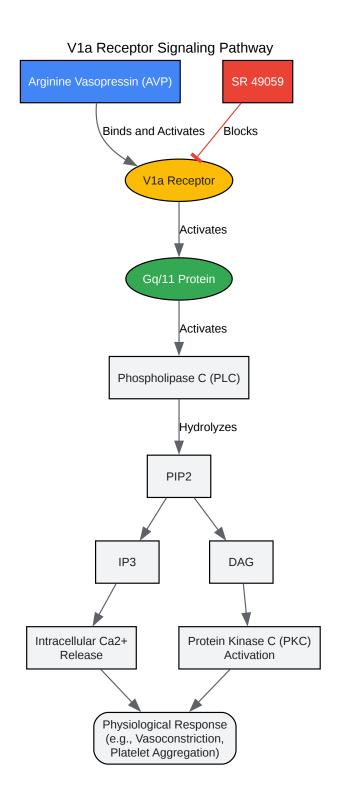
- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., citrate). The blood is centrifuged at a low speed to obtain PRP.
- Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
 A sample of PRP is placed in a cuvette and stirred continuously at 37°C.
- Assay Procedure: A baseline light transmission is established. The agonist, AVP, is added to the PRP to induce aggregation, which is measured as an increase in light transmission.
- Inhibition by SR 49059: To determine the inhibitory effect of SR 49059, PRP is pre-incubated with various concentrations of the antagonist before the addition of AVP.



 Data Analysis: The percentage of inhibition of AVP-induced aggregation is calculated for each concentration of SR 49059. The IC50 value, the concentration of SR 49059 that causes 50% inhibition of the maximal AVP response, is then determined.

Visualizations
Signaling Pathway





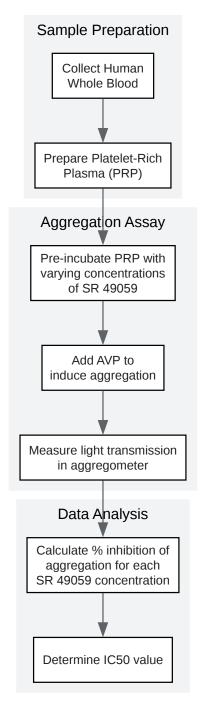
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Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.



Experimental Workflow

Workflow for Determining IC50 of SR 49059 in Platelet Aggregation Assay



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Caption: Experimental workflow for determining the IC50 of SR 49059.

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